molecular formula C29H41N5O2 B1675678 1H-Indazole-3-carboxamide, 1-(1-methylethyl)-N-(2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)-1-piperidinyl)ethyl)- CAS No. 176390-32-2

1H-Indazole-3-carboxamide, 1-(1-methylethyl)-N-(2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)-1-piperidinyl)ethyl)-

Cat. No.: B1675678
CAS No.: 176390-32-2
M. Wt: 491.7 g/mol
InChI Key: QEZYDSSGVBTNBH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

LY-353433, chemically known as 1-(1-methylethyl)-N-[2-[4-[tricyclo[3.3.1.1(3,7)]dec-1-ylcarbonyl)amino]-1-piperidinyl]ethyl]-1H-indazole-3-carboxamide, is synthesized through a multi-step process involving the formation of an indazole amide . The synthetic route includes the following key steps:

    Formation of the indazole core: This involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the piperidine moiety: This step involves the reaction of the indazole core with a piperidine derivative.

    Introduction of the tricyclic moiety: This involves the coupling of the piperidine-indazole intermediate with a tricyclic compound.

Industrial Production Methods

The industrial production of LY-353433 involves scaling up the laboratory synthesis process while ensuring the purity and yield of the final product. This typically includes optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

LY-353433 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include hydroxylated derivatives and substituted analogs of LY-353433 .

Scientific Research Applications

LY-353433 has been extensively studied for its potential therapeutic applications. Some of the key research areas include:

Properties

CAS No.

176390-32-2

Molecular Formula

C29H41N5O2

Molecular Weight

491.7 g/mol

IUPAC Name

N-[2-[4-(adamantane-1-carbonylamino)piperidin-1-yl]ethyl]-1-propan-2-ylindazole-3-carboxamide

InChI

InChI=1S/C29H41N5O2/c1-19(2)34-25-6-4-3-5-24(25)26(32-34)27(35)30-9-12-33-10-7-23(8-11-33)31-28(36)29-16-20-13-21(17-29)15-22(14-20)18-29/h3-6,19-23H,7-18H2,1-2H3,(H,30,35)(H,31,36)

InChI Key

QEZYDSSGVBTNBH-UHFFFAOYSA-N

SMILES

CC(C)N1C2=CC=CC=C2C(=N1)C(=O)NCCN3CCC(CC3)NC(=O)C45CC6CC(C4)CC(C6)C5

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=N1)C(=O)NCCN3CCC(CC3)NC(=O)C45CC6CC(C4)CC(C6)C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(1-methylethyl)-N-(2-(4-((tricyclo(3.3.1.1(3,7))dec-1-ylcarbonyl)amino)-1-piperidinyl)ethyl)-1H-indazole-3-carboxamide
LY 353,433
LY 353433
LY-353,433
LY-353433
LY353433

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indazole-3-carboxamide, 1-(1-methylethyl)-N-(2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)-1-piperidinyl)ethyl)-
Reactant of Route 2
Reactant of Route 2
1H-Indazole-3-carboxamide, 1-(1-methylethyl)-N-(2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)-1-piperidinyl)ethyl)-
Reactant of Route 3
Reactant of Route 3
1H-Indazole-3-carboxamide, 1-(1-methylethyl)-N-(2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)-1-piperidinyl)ethyl)-
Reactant of Route 4
1H-Indazole-3-carboxamide, 1-(1-methylethyl)-N-(2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)-1-piperidinyl)ethyl)-
Reactant of Route 5
Reactant of Route 5
1H-Indazole-3-carboxamide, 1-(1-methylethyl)-N-(2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)-1-piperidinyl)ethyl)-
Reactant of Route 6
Reactant of Route 6
1H-Indazole-3-carboxamide, 1-(1-methylethyl)-N-(2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)-1-piperidinyl)ethyl)-

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